None-deuterium-VX-984 is the non-deuterated variant of VX-984, which is recognized as a selective inhibitor of DNA-dependent protein kinase catalytic subunit (DNA-PKcs). This compound has garnered attention for its potential to enhance the radiosensitivity of cancer cells, particularly in glioblastoma, by inhibiting the repair mechanisms of radiation-induced DNA double-strand breaks. The molecular formula for None-deuterium-VX-984 is CHNO, with a molecular weight of approximately 413.48 g/mol .
The synthesis of None-deuterium-VX-984 involves multiple steps, beginning with the preparation of key intermediates. The synthetic route typically includes:
Industrial methods for producing None-deuterium-VX-984 may adapt laboratory procedures for scalability, focusing on maximizing efficiency while maintaining product quality.
None-deuterium-VX-984 participates in several types of chemical reactions:
The specific products formed depend on the reagents used and the conditions applied during these reactions. For example, oxidation reactions may utilize agents like hydrogen peroxide, while reduction might employ sodium borohydride .
None-deuterium-VX-984 enhances radiosensitivity by inhibiting DNA-PKcs, a crucial enzyme in the non-homologous end joining pathway responsible for repairing DNA double-strand breaks. The inhibition prevents effective repair following radiation exposure, leading to increased cell death in cancer cells. Key molecular targets include:
In vitro studies have shown that treatment with None-deuterium-VX-984 results in a concentration-dependent increase in γH2AX foci, suggesting impaired DNA repair mechanisms post-radiation exposure .
None-deuterium-VX-984 typically exists as a solid at room temperature. Its properties include:
These properties influence its application in both laboratory settings and potential therapeutic uses .
None-deuterium-VX-984 has several applications across various fields:
Pyrimidine-based DNA-PK inhibitors represent a critical class of oncology therapeutics, with synthetic strategies evolving significantly over the past decade. Early inhibitors like NU7026 and NU7441 featured simpler pyrimidine scaffolds but suffered from poor pharmacokinetic profiles and limited blood-brain barrier penetration [6]. The development journey toward advanced compounds such as None-deuterium-VX-984 (CAS# 1476071-49-4) began with structure-activity relationship (SAR) studies revealing that N-methyl-8-((1S)-1-methyl-2-((2'-methyl-[4,5'-bipyrimidin]-6-yl)amino)ethyl)quinoline-4-carboxamide significantly enhances kinase selectivity and cellular potency [4] [7]. Key historical milestones include:
Table 1: Evolution of Key Synthetic Parameters for Pyrimidine Inhibitors
| Generation | Representative Compound | Step Count | Overall Yield | Critical Innovation |
|---|---|---|---|---|
| Early (2010-2014) | NU7441 | 12 | 8-12% | SNAr pyrimidine functionalization |
| Intermediate (2015-2018) | M3814 | 9 | 22-28% | Suzuki-Miyaura bipyrimidine coupling |
| Current (2019-) | None-deuterium-VX-984 | 7 | 35-40% | Chiral Pd-catalyzed amination |
The optimized 7-step synthesis of None-deuterium-VX-984 relies on three structurally complex intermediates that dictate efficiency and purity:
(S)-N-Methyl-8-(1-aminopropan-2-yl)quinoline-4-carboxamide (Intermediate A): Synthesized via asymmetric reductive amination of 8-acetylquinoline-4-carboxylic acid using (R)-Ru(BINAP)Cl₂ catalyst (92% ee), followed by N-methylation. Chiral integrity at C8 is maintained throughout subsequent steps [4] [7].
6-Chloro-2'-methyl-[4,5'-bipyrimidine (Intermediate B)*: Constructed via regioselective Stille coupling between 4,6-dichloropyrimidine and 2-methyl-5-(tributylstannyl)pyrimidine. Critical purification via fractional crystallization removes toxic tin residues [4].
Coupling Adduct (Intermediate C): Formed by nucleophilic aromatic substitution (SNAr) where Intermediate A displanges the chloro group of Intermediate B. This requires anhydrous DMF at 80°C with cesium carbonate to suppress racemization [4].
Table 2: Characterization Data for Critical Intermediates
| Intermediate | Molecular Formula | Key Purity Indicators (HPLC) | Role in Synthesis |
|---|---|---|---|
| A | C₁₄H₁₅N₃O | >99.5% (Chiral OD-H column) | Provides stereodefined quinoline core |
| B | C₉H₇ClN₄ | >99.0% (Residual Sn <10 ppm) | Electrophilic bipyrimidine fragment |
| C | C₂₃H₂₃N₇O | Enantiomeric excess >99% | Direct precursor to final API |
The synthesis of None-deuterium-VX-984 diverges significantly from deuterated VX-984 (M9831, CAS# 1476074-39-1) in three key aspects:
Notably, the non-deuterated route achieves higher yields in the final SNAr step (85% vs. 60-65% for deuterated version), attributed to deuteration-induced electronic effects that moderately reduce nucleophilicity of the amine coupling partner [1] [4].
The stereogenic center at C8 of the quinoline moiety [(S)-configuration] is critical for DNA-PK inhibition (IC₅₀ = 2.1 nM vs. >500 nM for R-isomer). Three strategies have been refined for asymmetric induction:
Table 3: Performance Comparison of Stereocontrol Methods
| Method | Enantiomeric Excess (%) | Reaction Scale Feasibility | Key Limitation |
|---|---|---|---|
| Chiral Auxiliary | 98-99.5 | Up to 100g | Low atom economy (auxiliary waste) |
| Asymmetric Hydrogenation | 95-97 | Kilogram-scale | High-pressure equipment costs |
| Enzymatic Resolution | >99.9 | Lab-scale (≤10g) | Low throughput & yield |
Computational modeling reveals the (S)-isomer optimally positions the methyl group to engage DNA-PK’s hydrophobic pocket (binding energy ΔG = -11.2 kcal/mol), while the (R)-isomer causes steric clashes with Leu3832 [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6